molecular formula C20H13IN2OS B2677659 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-iodobenzamide CAS No. 477326-12-8

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-iodobenzamide

Cat. No. B2677659
CAS RN: 477326-12-8
M. Wt: 456.3
InChI Key: RROBQDCCISPNMB-UHFFFAOYSA-N
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Description

The compound is a derivative of 4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine . This parent compound is a solid with a molecular weight of 226.3 .


Molecular Structure Analysis

The parent compound, 4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine, has the InChI code 1S/C13H10N2S/c14-13-15-12-9-3-1-2-7-4-5-8 (11 (7)9)6-10 (12)16-13/h1-3,6H,4-5H2, (H2,14,15) . This suggests that it has a complex ring structure with nitrogen and sulfur atoms. The iodobenzamide group in your compound would add additional complexity to this structure.


Physical And Chemical Properties Analysis

The parent compound, 4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine, is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

properties

IUPAC Name

2-iodo-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13IN2OS/c21-15-7-2-1-5-13(15)19(24)23-20-22-18-14-6-3-4-11-8-9-12(17(11)14)10-16(18)25-20/h1-7,10H,8-9H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROBQDCCISPNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=CC=C5I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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